3,4-Difluorobenzoic acid
Overview
Description
3,4-Difluorobenzoic acid is an organic compound with the molecular formula C₇H₄F₂O₂. It is a derivative of benzoic acid where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 4 positions. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
3,4-Difluorobenzoic Acid is primarily used as a synthetic intermediate . It is known to be used in the synthesis of 2-arylbenzimidazole derivatives, which act as antagonists for the melanin-concentrating hormone receptor 1 (MCH-R1) . MCH-R1 is a G-protein coupled receptor involved in energy homeostasis, feeding behavior, and obesity .
Mode of Action
As a synthetic intermediate, it contributes to the structure and function of the final compound, 2-arylbenzimidazole derivatives . These derivatives interact with MCH-R1, blocking the receptor’s activity and thus acting as antagonists .
Biochemical Pathways
The 2-arylbenzimidazole derivatives synthesized using this compound are known to interact with the melanin-concentrating hormone pathway by antagonizing mch-r1 . This can lead to changes in energy homeostasis and feeding behavior .
Result of Action
The 2-arylbenzimidazole derivatives it helps to synthesize are known to antagonize mch-r1 . This can lead to changes in energy homeostasis and feeding behavior, potentially contributing to the management of obesity .
Biochemical Analysis
Biochemical Properties
It is known to be used as a synthetic intermediate , suggesting that it may interact with various enzymes, proteins, and other biomolecules in the process of synthesizing other compounds.
Cellular Effects
Given its role as a synthetic intermediate, it may influence cell function indirectly through the compounds it helps to synthesize .
Molecular Mechanism
As a synthetic intermediate, it may exert its effects at the molecular level through its involvement in the synthesis of other compounds .
Metabolic Pathways
As a synthetic intermediate, it may interact with various enzymes or cofactors in the process of synthesizing other compounds .
Transport and Distribution
Like other small molecules, it is likely to be transported across cell membranes and distributed throughout the cell .
Subcellular Localization
Like other small molecules, it is likely to be found throughout the cell, rather than being localized to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Difluorobenzoic acid can be synthesized through several methods. One common approach involves the decarboxylation of 4,5-difluorophthalic anhydride or 4,5-difluorophthalic acid. This reaction is typically conducted in solvents such as N-methyl-2-pyrrolidone or dimethyl acetamide, using copper catalysts . Another method involves the oxidation of 3,4-difluorotoluene using oxidizing agents like potassium permanganate or chromium trioxide .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,4-Difluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce difluorobenzoic acid derivatives.
Reduction: Reduction reactions can convert it to 3,4-difluorobenzyl alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation: Difluorobenzoic acid derivatives.
Reduction: 3,4-Difluorobenzyl alcohol.
Substitution: Various substituted benzoic acids.
Scientific Research Applications
3,4-Difluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is an intermediate in the production of pharmaceuticals, including antibiotics like moxifloxacin.
Comparison with Similar Compounds
- 2,4-Difluorobenzoic acid
- 2,6-Difluorobenzoic acid
- 3,5-Difluorobenzoic acid
- 4-Fluorobenzoic acid
Comparison: 3,4-Difluorobenzoic acid is unique due to the specific positioning of the fluorine atoms, which influences its chemical reactivity and biological activity. Compared to other difluorobenzoic acids, it offers distinct advantages in terms of its synthetic versatility and application in various fields .
Properties
IUPAC Name |
3,4-difluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPENCTDAQQQKNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196539 | |
Record name | 3,4-Difluorobenzoic acid | |
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Molecular Weight |
158.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; Odorless; [Alfa Aesar MSDS] | |
Record name | 3,4-Difluorobenzoic acid | |
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CAS No. |
455-86-7 | |
Record name | 3,4-Difluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=455-86-7 | |
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Record name | Benzoic acid, 3,4-difluoro- | |
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Record name | 455-86-7 | |
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Record name | Benzoic acid, 3,4-difluoro- | |
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Record name | 3,4-Difluorobenzoic acid | |
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Record name | 3,4-difluorobenzoic acid | |
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Record name | 3,4-Difluorobenzoic acid | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 3,4-Difluorobenzoic acid in current research?
A1: this compound serves as a crucial building block in organic synthesis. It is notably recognized as a key intermediate in the production of cyhalofop-butyl, a widely used herbicide. [] Furthermore, its incorporation into lanthanide clusters has paved the way for developing novel visual and multifunctional sensors. []
Q2: How does the fluorine substitution in this compound affect its solubility compared to benzoic acid?
A2: Research indicates that the introduction of fluorine atoms significantly enhances the solubility of benzoic acid derivatives in dense carbon dioxide. While benzoic acid exhibits limited solubility (around 0.2 wt%), the presence of two fluorine atoms in this compound increases its solubility to approximately 1.3 wt% under similar conditions. This enhancement is attributed to the unique properties of fluorine, including its electronegativity and ability to engage in specific interactions with carbon dioxide. []
Q3: Are there any studies on the crystal structure of this compound or its derivatives?
A3: Yes, studies have investigated the crystal structures of this compound derivatives. For instance, the crystal structure of Bis(3,4-difluorobenzoato)triphenylantimony, a derivative synthesized from triphenylantimony and this compound, has been determined. [] Additionally, research has shown that 4-Fluoro- and 3,4-Difluorobenzoic acids form an isomorphic pair, providing insights into their structural similarities. []
Q4: Can this compound be used in the development of sustained-release drug delivery systems?
A4: While not directly used as a drug itself, the application of this compound as a sustained-release tracer in horizontal well inflow profile monitoring showcases its potential in controlled-release systems. Researchers found that epoxy resin incorporating this compound as a tracer exhibited a two-stage release mechanism: an initial rapid erosion process followed by a slower diffusion-controlled release. [] This controlled release behavior suggests potential applications in developing sustained-release drug delivery platforms.
Q5: What are the environmental implications of using this compound derivatives?
A5: While this compound is a valuable building block in various applications, it's crucial to consider the potential environmental impact of its derivatives. For example, cyhalofop-butyl, synthesized using 3,4-Difluorobenzonitrile (derived from this compound), is a herbicide. [] Assessing the ecotoxicological effects and implementing strategies to mitigate any negative environmental impacts associated with the use and disposal of this compound derivatives is essential.
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